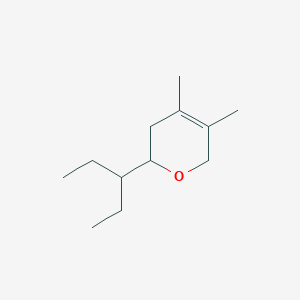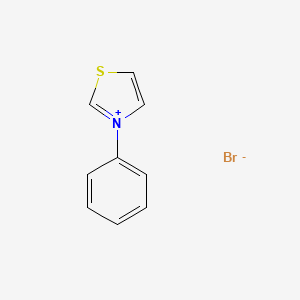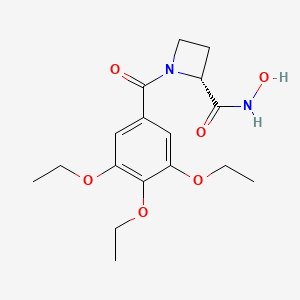![molecular formula C22H20ClNO2 B12607753 N-[([1,1'-Biphenyl]-3-yl)methyl]-5-chloro-2-methoxy-N-methylbenzamide CAS No. 648924-72-5](/img/structure/B12607753.png)
N-[([1,1'-Biphenyl]-3-yl)methyl]-5-chloro-2-methoxy-N-methylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[([1,1’-Biphenyl]-3-yl)methyl]-5-chloro-2-methoxy-N-methylbenzamide is an organic compound that features a biphenyl group, a chloro substituent, and a methoxy group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[([1,1’-Biphenyl]-3-yl)methyl]-5-chloro-2-methoxy-N-methylbenzamide typically involves the following steps:
Formation of the Biphenyl Group: The biphenyl group can be synthesized through a Suzuki-Miyaura coupling reaction, which involves the reaction of an aryl halide with an arylboronic acid in the presence of a palladium catalyst.
Introduction of the Chloro and Methoxy Groups: The chloro and methoxy groups can be introduced through electrophilic aromatic substitution reactions.
Formation of the Benzamide: The final step involves the formation of the benzamide group through an amidation reaction.
Industrial Production Methods
Industrial production of N-[([1,1’-Biphenyl]-3-yl)methyl]-5-chloro-2-methoxy-N-methylbenzamide follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of a hydroxyl group.
Reduction: Reduction reactions can target the chloro group, converting it to a hydrogen atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as ammonia (NH₃) or thiols (R-SH) can be used in substitution reactions.
Major Products
Oxidation: Formation of hydroxylated derivatives.
Reduction: Formation of dechlorinated derivatives.
Substitution: Formation of substituted benzamides with various functional groups.
科学的研究の応用
N-[([1,1’-Biphenyl]-3-yl)methyl]-5-chloro-2-methoxy-N-methylbenzamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its structural similarity to known bioactive molecules.
Materials Science: It is used in the development of advanced materials, including polymers and liquid crystals.
Biological Studies: The compound is investigated for its interactions with biological macromolecules, such as proteins and nucleic acids.
作用機序
The mechanism of action of N-[([1,1’-Biphenyl]-3-yl)methyl]-5-chloro-2-methoxy-N-methylbenzamide involves its interaction with specific molecular targets. The biphenyl group allows for π-π stacking interactions with aromatic residues in proteins, while the chloro and methoxy groups can participate in hydrogen bonding and hydrophobic interactions . These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
類似化合物との比較
Similar Compounds
N-[(2’-Cyano[1,1’-biphenyl]-4-yl)methyl]-3-hydroxy-6-methyl-4-oxo-4H-pyran-2-carboxamide: This compound shares the biphenyl core but has different functional groups, leading to distinct biological activities.
1,1’-Biphenyl-3-carboxylic acid: This compound has a carboxylic acid group instead of the benzamide group, resulting in different chemical properties and applications.
Uniqueness
N-[([1,1’-Biphenyl]-3-yl)methyl]-5-chloro-2-methoxy-N-methylbenzamide is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of both chloro and methoxy groups allows for diverse chemical modifications and interactions with biological targets, making it a versatile compound for research and industrial applications .
特性
CAS番号 |
648924-72-5 |
|---|---|
分子式 |
C22H20ClNO2 |
分子量 |
365.8 g/mol |
IUPAC名 |
5-chloro-2-methoxy-N-methyl-N-[(3-phenylphenyl)methyl]benzamide |
InChI |
InChI=1S/C22H20ClNO2/c1-24(22(25)20-14-19(23)11-12-21(20)26-2)15-16-7-6-10-18(13-16)17-8-4-3-5-9-17/h3-14H,15H2,1-2H3 |
InChIキー |
BFOWTNJCFMZQTG-UHFFFAOYSA-N |
正規SMILES |
CN(CC1=CC(=CC=C1)C2=CC=CC=C2)C(=O)C3=C(C=CC(=C3)Cl)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2,2'-{Sulfanediylbis[(4-methyl-2,1-phenylene)oxy]}diacetonitrile](/img/structure/B12607704.png)


![9-(9-Bicyclo[3.3.1]nonanylidene)-3-bromobicyclo[3.3.1]nonane](/img/structure/B12607719.png)
![(2R,4S)-4-Hydroxy-2-{[(1R)-1-phenylethyl]amino}octanoic acid](/img/structure/B12607725.png)

![2-[Methyl(2-phenylethyl)amino]benzamide](/img/structure/B12607735.png)




![([1,1'-Biphenyl]-4-yl)(trimethylsilyl)methanone](/img/structure/B12607766.png)
![3,4,5-trihydroxy-N-[2-[(3,4,5-trihydroxybenzoyl)amino]phenyl]benzamide](/img/structure/B12607769.png)
